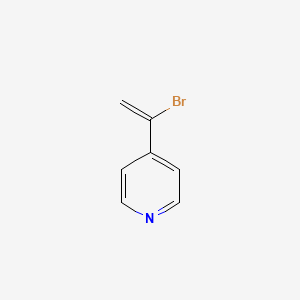
4-(1-Bromovinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bromovinyl)pyridine: is an organic compound that belongs to the class of vinyl-substituted pyridines. Its structure consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) with a vinyl (ethenyl) group attached at the 4-position. The bromine atom is also located at the 1-position of the vinyl group. This compound is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
There are several synthetic routes to prepare 4-(1-Bromovinyl)pyridine:
-
Direct Bromination of 2-Vinylpyridine: : This method involves the bromination of 2-vinylpyridine using bromine or a brominating agent. The reaction typically occurs at the vinyl position, resulting in the desired product.
-
Dehydrobromination of 4-Bromo-2-vinylpyridine: : Starting with 4-bromo-2-vinylpyridine, dehydrobromination (usually with a strong base like potassium tert-butoxide) leads to the formation of this compound.
Análisis De Reacciones Químicas
4-(1-Bromovinyl)pyridine undergoes various reactions:
-
Substitution Reactions: : It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols, or alkoxides).
-
Heck Reaction: : The vinyl group can undergo Heck coupling reactions with aryl or vinyl halides, leading to the formation of substituted pyridines.
-
Reduction: : Reduction of the vinyl group can yield 4-vinylpyridine.
Aplicaciones Científicas De Investigación
This compound finds applications in:
-
Organic Synthesis: : As a versatile building block for the synthesis of other functionalized pyridines and heterocyclic compounds.
-
Catalysis: : It serves as a ligand in transition metal-catalyzed reactions.
-
Medicinal Chemistry: : Researchers explore its potential as a scaffold for drug development due to its unique structure.
Mecanismo De Acción
The exact mechanism of action for 4-(1-Bromovinyl)pyridine depends on its specific application. its reactivity as a vinyl-substituted pyridine allows it to participate in various chemical processes, including binding to specific molecular targets.
Comparación Con Compuestos Similares
While 4-(1-Bromovinyl)pyridine is relatively unique, similar compounds include 2-vinylpyridine, 4-vinylpyridine, and other vinyl-substituted pyridines.
Remember that this compound’s properties and applications continue to be explored in scientific research, making it an intriguing subject for further investigation
Propiedades
Número CAS |
241481-87-8 |
|---|---|
Fórmula molecular |
C7H6BrN |
Peso molecular |
184.03 g/mol |
Nombre IUPAC |
4-(1-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |
Clave InChI |
ALUVLYDAXURHGU-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


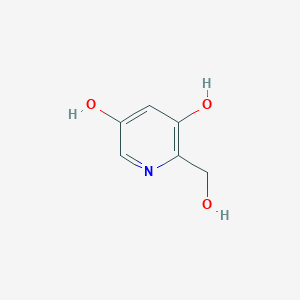
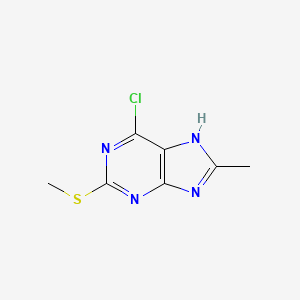

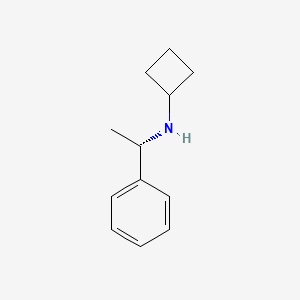
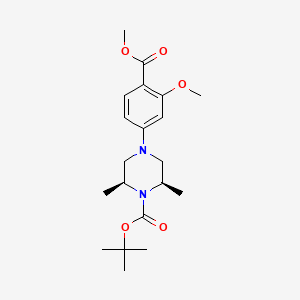

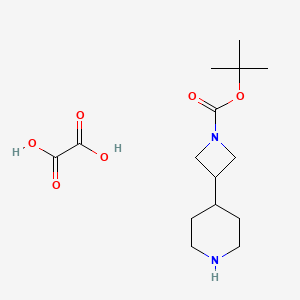
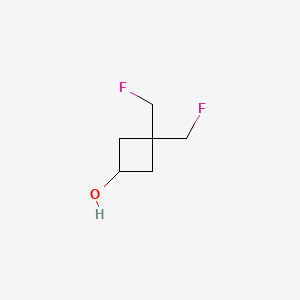
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
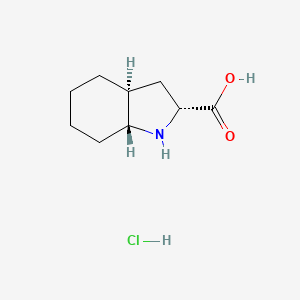
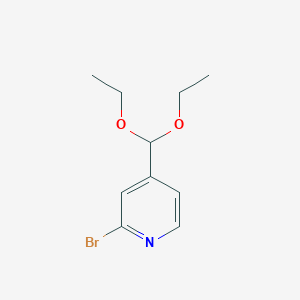

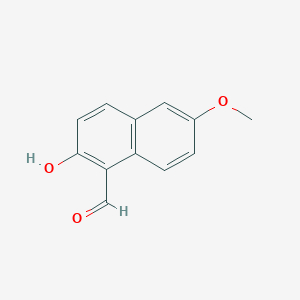
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
